molecular formula C22H17ClFN3S B11967710 3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B11967710
M. Wt: 409.9 g/mol
InChI Key: ZUJOHHFWCHKIGO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl, fluorobenzylsulfanyl, and methylphenyl groups attached to the triazole ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors such as aldehydes or ketones.

    Introduction of Substituents: The chlorophenyl, fluorobenzylsulfanyl, and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under conditions that may involve strong bases or acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and modified aromatic rings.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.

    Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole: Lacks the fluorobenzylsulfanyl group.

    5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole: Lacks the chlorophenyl group.

    3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole: Lacks the methylphenyl group.

Uniqueness

The presence of all three substituents (chlorophenyl, fluorobenzylsulfanyl, and methylphenyl) in 3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole makes it unique. This combination of substituents can result in distinct biological activities and chemical properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C22H17ClFN3S

Molecular Weight

409.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H17ClFN3S/c1-15-5-11-20(12-6-15)27-21(17-7-9-18(23)10-8-17)25-26-22(27)28-14-16-3-2-4-19(24)13-16/h2-13H,14H2,1H3

InChI Key

ZUJOHHFWCHKIGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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